molecular formula C17H19NOS B2867536 3-phenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)propanamide CAS No. 1207051-97-5

3-phenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)propanamide

Cat. No.: B2867536
CAS No.: 1207051-97-5
M. Wt: 285.41
InChI Key: ZTTAGOUNJDSQCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-phenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)propanamide is a synthetic compound that belongs to the class of fentanyl analogues. These compounds are known for their potent analgesic properties and are often used in medical settings for pain management. The unique structure of this compound, which includes a thiophene ring and a cyclopropyl group, contributes to its distinct pharmacological profile .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)propanamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts. The final step involves the coupling of the thiophene-cyclopropyl intermediate with a phenylpropanamide derivative under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance the scalability and reproducibility of the process .

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

3-phenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)propanamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-phenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)propanamide is unique due to the presence of the thiophene ring and cyclopropyl group, which impart distinct pharmacological properties. These structural features contribute to its high potency, selectivity, and potential for reduced side effects compared to other fentanyl analogues .

Properties

IUPAC Name

3-phenyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS/c19-16(9-8-14-5-2-1-3-6-14)18-13-17(10-11-17)15-7-4-12-20-15/h1-7,12H,8-11,13H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTAGOUNJDSQCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)CCC2=CC=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.